molecular formula C12H18N2O3S B14841744 N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide CAS No. 1243363-19-0

N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide

Katalognummer: B14841744
CAS-Nummer: 1243363-19-0
Molekulargewicht: 270.35 g/mol
InChI-Schlüssel: QYQGSGYXLPBBCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.351 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group and a dimethylamino group attached to a phenyl ring, along with a methanesulfonamide group.

Vorbereitungsmethoden

The synthesis of N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide involves several steps. One common method includes the reaction of 2-cyclopropoxy-6-(dimethylamino)aniline with methanesulfonyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Analyse Chemischer Reaktionen

N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Vergleich Mit ähnlichen Verbindungen

N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)methanesulfonamide can be compared with other similar compounds, such as:

    N-(2-Methyl-5-(dimethylamino)phenyl)methanesulfonamide: This compound has a similar structure but with a methyl group instead of a cyclopropoxy group.

    N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)acetamide: This compound has an acetamide group instead of a methanesulfonamide group.

    N-(2-Cyclopropoxy-6-(dimethylamino)phenyl)benzenesulfonamide: This compound has a benzenesulfonamide group instead of a methanesulfonamide group.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

1243363-19-0

Molekularformel

C12H18N2O3S

Molekulargewicht

270.35 g/mol

IUPAC-Name

N-[2-cyclopropyloxy-6-(dimethylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C12H18N2O3S/c1-14(2)10-5-4-6-11(17-9-7-8-9)12(10)13-18(3,15)16/h4-6,9,13H,7-8H2,1-3H3

InChI-Schlüssel

QYQGSGYXLPBBCJ-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=C(C(=CC=C1)OC2CC2)NS(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.